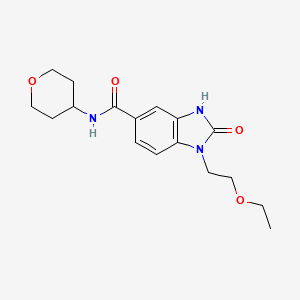

1-(2-ethoxyethyl)-2-oxo-N-(tetrahydro-2H-pyran-4-yl)-2,3-dihydro-1H-benzimidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves multi-step chemical reactions, starting from basic building blocks to achieve the complex structure of the final compound. For instance, the synthesis of substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through Ugi 3CC reactions using bifunctional starting materials demonstrates the complexity and creativity in synthesizing benzimidazole derivatives (Ghandi, Zarezadeh, & Taheri, 2010). This process illustrates the multifaceted strategies employed in synthesizing structurally related compounds, providing insights into the methodologies that might be adapted for synthesizing the target molecule.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by spectroscopic and crystallographic techniques, providing detailed insights into the molecule's geometry, bonding, and electronic properties. Studies like those on the crystal structure of related pyrazole derivatives reveal the intricacies of molecular arrangements and intermolecular interactions, which are crucial for understanding the chemical behavior of the target compound (Kumara et al., 2018).

Scientific Research Applications

Antiallergic and Anti-inflammatory Agents

Research into antiallergic agents has led to the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with remarkable antiallergic activity, offering potential pathways for the development of new therapeutic agents (Nohara et al., 1985). Similarly, the synthesis of novel benzimidazole derivatives has been explored, demonstrating their potential as prokinetic agents with anti-ulcerative activity (Srinivasulu et al., 2005).

Antibacterial and Antifungal Applications

Studies on benzodthiazolyl substituted pyrazol-5-ones have identified novel classes of promising antibacterial agents, indicating the potential for the development of new treatments for bacterial infections (Palkar et al., 2017). Moreover, synthetic pyrazole derivatives have been investigated for their growth-inhibitory effects on phytopathogenic fungi, suggesting applications in agricultural science to combat plant diseases (Vicentini et al., 2007).

Antiviral Research

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored, showing remarkable antiavian influenza virus activity. This research provides a foundation for the development of new antiviral agents against influenza viruses (Hebishy et al., 2020).

Anticancer Studies

Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and evaluated for their in vitro cytotoxic activity, offering insights into potential anticancer therapies (Hassan et al., 2015).

properties

IUPAC Name |

1-(2-ethoxyethyl)-N-(oxan-4-yl)-2-oxo-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-2-23-10-7-20-15-4-3-12(11-14(15)19-17(20)22)16(21)18-13-5-8-24-9-6-13/h3-4,11,13H,2,5-10H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKBMFFTAMNACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)NC3CCOCC3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-2-oxo-N-(tetrahydro-2H-pyran-4-yl)-2,3-dihydro-1H-benzimidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)